N-Desmethyl Ivabradine D6 HCl
CAS No.:
Cat. No.: VC0196628
Molecular Formula: C26H35ClN2O5
Molecular Weight: 497.1 g/mol
Purity: 98% HPLC
* For research use only. Not for human or veterinary use.

Molecular Formula | C26H35ClN2O5 |
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Molecular Weight | 497.1 g/mol |
IUPAC Name | 3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
Standard InChI | InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2; |
Standard InChI Key | MIIIKWNQFDQJGS-OTVKAUOOSA-N |
Isomeric SMILES | [2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC.Cl |
SMILES | COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl |
Canonical SMILES | COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
N-Desmethyl Ivabradine D6 HCl is identified through various systematic naming conventions and identifiers. The compound has been documented with different CAS numbers in scientific literature, indicating potential variations in its exact structure or registration.
Table 1: Identification Parameters for N-Desmethyl Ivabradine D6 HCl
The IUPAC name for this compound is 3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)amino)propyl-1,1,2,2,3,3-d6)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, hydrochloride (1:1) . Common synonyms include N-Desmethyl Ivabradine D6 Hydrochloride and N-Demethylivabradine-d6 Hydrochloride .
Structural Features
N-Desmethyl Ivabradine D6 HCl is structurally similar to Ivabradine but lacks one methyl group and has six hydrogen atoms replaced by deuterium atoms in specific positions of the molecule. The deuterium labeling occurs on the propyl chain connecting the benzazepinone moiety to the amino group, specifically at positions 1,1,2,2,3,3 of the propyl chain .
The compound consists of two main structural components:
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A benzazepinone ring system with methoxy substituents
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A bicyclic system connected via an amino-methyl linkage
Physical and Chemical Properties
The physical and chemical properties of N-Desmethyl Ivabradine D6 HCl are critical for its application as an analytical standard and for understanding its behavior in research settings.
Basic Properties
Table 2: Physical and Chemical Properties
Synthesis and Production
Synthesis Approach
N-Desmethyl Ivabradine D6 HCl is synthesized by incorporating deuterium into the structure of N-Desmethyl Ivabradine. This process involves replacing specific hydrogen atoms with deuterium, a stable isotope of hydrogen. The deuteration is targeted specifically at the propyl chain positions to create a compound that behaves identically to the non-deuterated version in chromatographic systems while being distinguishable by mass spectrometry.
The synthesis typically follows these general steps:
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Preparation of the N-Desmethyl Ivabradine base structure
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Selective deuteration of the propyl chain
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Formation of the hydrochloride salt
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Purification to analytical standard grade
Applications in Research and Analysis
Role as an Internal Standard
N-Desmethyl Ivabradine D6 HCl serves as an essential internal standard in analytical methods for several reasons:
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It possesses nearly identical chemical properties to N-Desmethyl Ivabradine, resulting in similar extraction recovery, chromatographic behavior, and ionization efficiency
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The deuterium labeling creates a mass difference that allows clear differentiation by mass spectrometry
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It compensates for variability in sample preparation, injection, and instrument response
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It enables precise quantification of the non-deuterated analyte in complex biological matrices
Mass Spectrometry Applications
The primary analytical application of N-Desmethyl Ivabradine D6 HCl is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Research has shown its effectiveness in:
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Bioanalytical method development for ivabradine pharmacokinetic studies
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Therapeutic drug monitoring protocols
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Metabolic profiling of ivabradine in biological samples
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Quantification of N-Desmethyl Ivabradine, an active metabolite of ivabradine
Analytical Methods Using N-Desmethyl Ivabradine D6 HCl
LC-MS/MS Method Development
A validated LC-MS/MS method for the simultaneous determination of Ivabradine and its active metabolite N-Desmethyl Ivabradine in human plasma has been developed using N-Desmethyl Ivabradine-D6 as an internal standard . The method details include:
Table 3: LC-MS/MS Method Parameters
Method Validation
The analytical method using N-Desmethyl Ivabradine D6 as an internal standard was validated according to FDA guidelines, meeting all acceptance criteria for:
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Linearity
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Accuracy and precision
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Recovery
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Selectivity and specificity
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Stability under various conditions
Relationship to Parent Drug Ivabradine
Metabolic Context
N-Desmethyl Ivabradine is a significant active metabolite of Ivabradine, a heart rate-lowering agent used in the treatment of heart failure and coronary artery disease. This metabolite circulates at concentrations of approximately 40% of the parent drug and is also metabolized by the cytochrome P450 enzyme CYP3A4 .
Pharmacological Significance
Understanding the pharmacokinetics of N-Desmethyl Ivabradine is crucial for:
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Optimizing dosing regimens of Ivabradine
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Minimizing potential drug interactions
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Assessing therapeutic efficacy in various patient populations
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Understanding inter-individual variability in response to Ivabradine treatment
Supplier | Catalog Number | Unit Size | Source |
---|---|---|---|
Veeprho | DVE00701 | Not specified | Veeprho |
Acanthus Research | IVA-16-002 | 100 mg | Acanthus Research |
Vulcanchem | VC0196628 | Not specified | Vulcanchem |
Quality Control Parameters
Commercial suppliers typically provide certificates of analysis that include:
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